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Compound of Interest

Compound Name: MeOSuc-Gly-Leu-Phe-AMC

Cat. No.: B15589221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MeOSuc-Gly-Leu-Phe-AMC is a highly specific, fluorogenic peptide substrate designed for the

sensitive detection of chymotrypsin-like protease activity. Its principal application lies in the

study of the 20S proteasome, a key component of the ubiquitin-proteasome system, which is

integral to cellular protein homeostasis and a significant target in drug discovery, particularly in

oncology and neurodegenerative diseases. This guide provides a comprehensive overview of

its biochemical properties, experimental applications, and data interpretation.

Core Principles
MeOSuc-Gly-Leu-Phe-AMC consists of a four-amino-acid peptide sequence (Gly-Leu-Phe)

linked to a methoxysuccinyl (MeOSuc) protecting group at the N-terminus and a 7-amino-4-

methylcoumarin (AMC) fluorophore at the C-terminus. The intact molecule is non-fluorescent.

Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC

group by a protease with chymotrypsin-like specificity, the free AMC is released. The liberated

AMC fluoresces intensely, and the rate of fluorescence increase is directly proportional to the

enzymatic activity.
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Property Value

Full Name
Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-

amino-4-methylcoumarin

Molecular Formula C32H38N4O9

Molecular Weight 606.67 g/mol

Excitation Wavelength 355-380 nm

Emission Wavelength 440-460 nm

Data Presentation
The utility of MeOSuc-Gly-Leu-Phe-AMC as a substrate is best characterized by its kinetic

parameters, which describe the efficiency and affinity of the enzyme-substrate interaction.

These parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial

for comparative studies of enzyme activity and inhibitor screening.

It is important to note that these values are highly dependent on the specific enzyme, buffer

conditions, pH, and temperature. The following table provides a template for the presentation of

such data, which should be determined empirically for each experimental setup.

Enzyme Km (µM)
Vmax (relative
fluorescence
units/sec)

kcat/Km (M⁻¹s⁻¹)

20S Proteasome

(Human)
User Determined User Determined User Determined

α-Chymotrypsin User Determined User Determined User Determined

Experimental Protocols
The following is a generalized protocol for the use of MeOSuc-Gly-Leu-Phe-AMC in a 96-well

plate format for the measurement of chymotrypsin-like activity in purified enzyme preparations

or cell lysates.
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Reagents and Materials
MeOSuc-Gly-Leu-Phe-AMC

Dimethyl sulfoxide (DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1

mg/mL BSA)

Purified enzyme or cell lysate

Protease inhibitor (e.g., MG-132 for proteasome) for negative controls

96-well black, flat-bottom microplate

Fluorescence microplate reader

Stock Solution Preparation
Prepare a 10 mM stock solution of MeOSuc-Gly-Leu-Phe-AMC in DMSO.

Store the stock solution at -20°C, protected from light.

Assay Procedure
Prepare the working substrate solution: Dilute the 10 mM stock solution of MeOSuc-Gly-
Leu-Phe-AMC in assay buffer to the desired final concentration (typically in the range of 10-

100 µM).

Prepare the enzyme/lysate: Dilute the purified enzyme or cell lysate in cold assay buffer to

the desired concentration.

Set up the reactions:

Test wells: Add 50 µL of the diluted enzyme/lysate to the wells of the 96-well plate.

Negative control wells: To a separate set of wells, add 50 µL of the diluted enzyme/lysate

that has been pre-incubated with a specific inhibitor (e.g., 10 µM MG-132 for 30 minutes at

37°C) to measure non-specific fluorescence.
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Blank wells: Add 50 µL of assay buffer to wells to measure background fluorescence.

Initiate the reaction: Add 50 µL of the working substrate solution to all wells to bring the total

volume to 100 µL.

Incubation and measurement: Immediately place the plate in a fluorescence microplate

reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm)

wavelengths.

Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2

minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

Data Analysis
Subtract the background fluorescence (from the blank wells) from all readings.

Subtract the fluorescence of the inhibitor-treated wells (negative control) from the

corresponding test wells to determine the specific chymotrypsin-like activity.

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents

the initial reaction velocity (V₀).

The slope of this linear portion corresponds to the rate of substrate hydrolysis and is

proportional to the enzyme activity.

To determine Km and Vmax, perform the assay with varying concentrations of MeOSuc-Gly-
Leu-Phe-AMC and plot the initial velocities against the substrate concentration. Fit the data

to the Michaelis-Menten equation.

Mandatory Visualizations
Enzymatic Cleavage of MeOSuc-Gly-Leu-Phe-AMC
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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